Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester
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Overview
Description
Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester is an organic compound with a complex structure that includes a benzoylamino group and a methoxy group attached to a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, (benzoylamino)methyl ester can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with benzoylaminomethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dioxane or water, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: 4-methoxybenzyl alcohol derivatives.
Substitution: Various substituted benzoic acid esters depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of high-performance polymers and resins through polycondensation reactions
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, (benzoylamino)methyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in various biochemical pathways and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar structure but lacks the benzoylamino group.
Methyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of a methoxy group.
Methyl p-anisate: Another ester of 4-methoxybenzoic acid
Uniqueness
Benzoic acid, 4-methoxy-, (benzoylamino)methyl ester is unique due to the presence of both a methoxy group and a benzoylamino group.
Properties
CAS No. |
61652-86-6 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzamidomethyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-14-9-7-13(8-10-14)16(19)21-11-17-15(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
KQXFXFURFBHZGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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